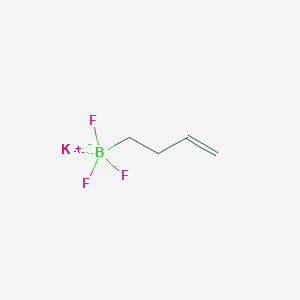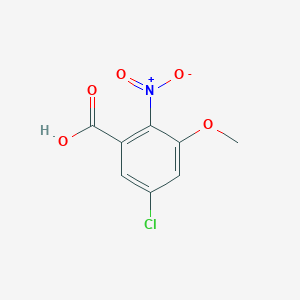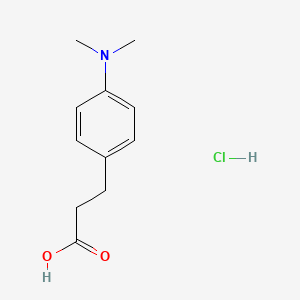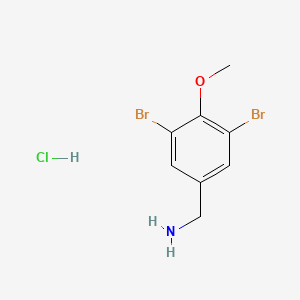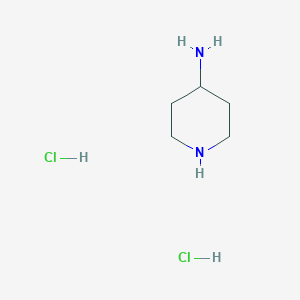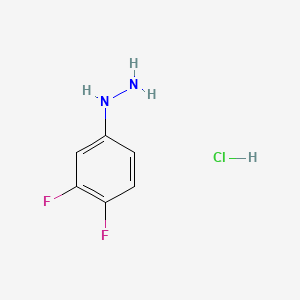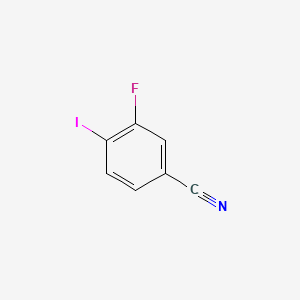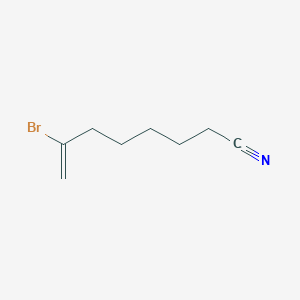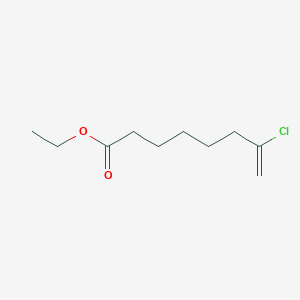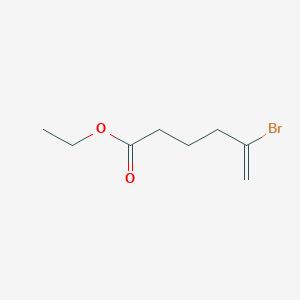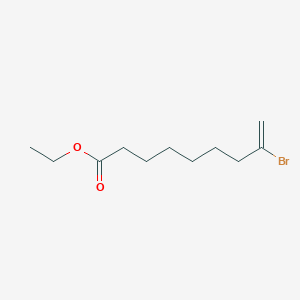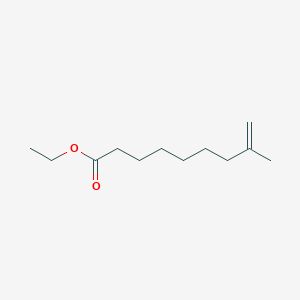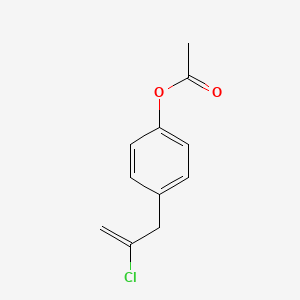
3-(4-Acetoxyphenyl)-2-chloro-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “3-(4-Acetoxyphenyl)-2-chloro-1-propene” belong to a class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like Friedel-Crafts acylation or alkylation, and the use of reagents like acetic anhydride .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . The compound “3-(4-Acetoxyphenyl)-4-chlorocinnoline” has a total of 32 atoms; 11 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the conditions and reagents used. For example, (E)-3-(4-hydroxyphenyl)acrylate reacts with acetic anhydride at 80 °C to produce a related compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, “3-(4-Acetoxyphenyl)-4-chlorocinnoline” has a density of 1.3±0.1 g/cm³, a boiling point of 365.5±17.0 °C at 760 mmHg, and a molar volume of 162.7±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Synthesis and Use as a Precursor : "3-(4-Acetoxyphenyl)-2-chloro-1-propene" has been identified as a precursor in chemical syntheses. For instance, its use as a precursor for 1-acetoxy-3-chloro-2-propanone was demonstrated in a study by Sakai Kunikazu and K. Kondo (1990) (Sakai Kunikazu & Kondo, 1990).
Role in Polymerization : The compound has applications in the field of polymer science. For example, a study by H. Bronstein and C. Luscombe (2009) explored the controlled chain-growth polymerization of polythiophenes, using related catalysts (Bronstein & Luscombe, 2009).
Microwave-Assisted Synthesis : Microwave-assisted synthesis involving compounds such as "3-(4-Acetoxyphenyl)-2-chloro-1-propene" has been researched for efficiency in synthesis processes. A study by S. Khatun et al. (2013) demonstrated this method's effectiveness (Khatun et al., 2013).
Oxidation of Lignin Model Compounds : In a study by F. Cui and D. Dolphin (1995), the oxidation of compounds similar to "3-(4-Acetoxyphenyl)-2-chloro-1-propene" by iron porphyrin was examined, contributing to understanding lignin degradation (Cui & Dolphin, 1995).
Catalyzed Oxidation Studies : Moriarty et al. (1992) studied the catalyzed oxidation of allenes to synthesize related compounds, demonstrating the broader applicability of "3-(4-Acetoxyphenyl)-2-chloro-1-propene" in organic chemistry (Moriarty et al., 1992).
Asymmetric Synthesis : The compound has been used in asymmetric synthesis, as shown in a study by Huang Yu-me (2015), where it served as an intermediate for synthesizing drugs for treating depression (Huang Yu-me, 2015).
Supramolecular Architectures : Li Wang and Rui Xu (2022) explored the formation of three-dimensional framework structures involving compounds like "3-(4-Acetoxyphenyl)-2-chloro-1-propene," contributing to materials science and supramolecular chemistry (Wang & Xu, 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2-chloroprop-2-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6H,1,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDKOGVYQPDVCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641201 |
Source


|
| Record name | 4-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetoxyphenyl)-2-chloro-1-propene | |
CAS RN |
890097-85-5 |
Source


|
| Record name | 4-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


